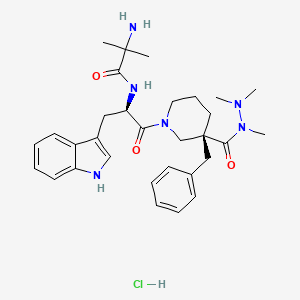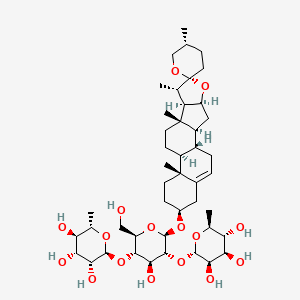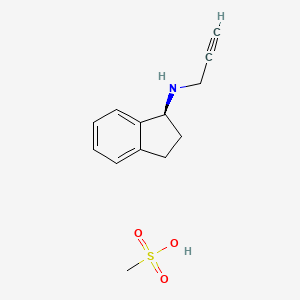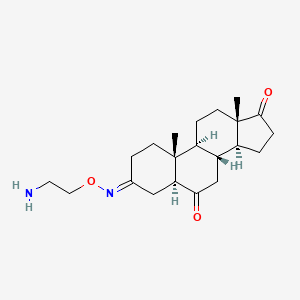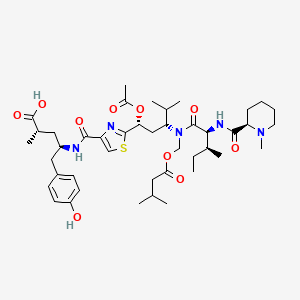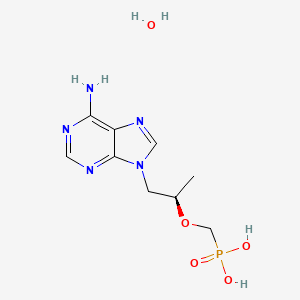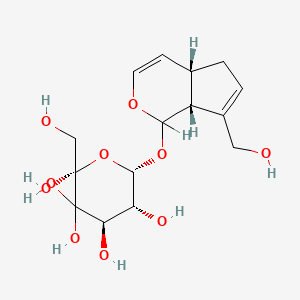
Hidrocloruro de LY-294,002
Descripción general
Descripción
El clorhidrato de LY 294002 es un compuesto químico conocido por su potente inhibición de las quinasas de fosfoinositido 3 (PI3K). Es un derivado del flavonoide quercetina y se ha utilizado ampliamente en la investigación científica debido a su capacidad para modular diversos procesos celulares .
Aplicaciones Científicas De Investigación
El clorhidrato de LY 294002 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como una herramienta para estudiar la inhibición de las PI3K y las vías de señalización relacionadas.
Biología: El compuesto se emplea para investigar procesos celulares como la autofagia, la apoptosis y la proliferación celular.
Medicina: El clorhidrato de LY 294002 se utiliza en estudios preclínicos para explorar su potencial como agente terapéutico para diversas enfermedades, incluido el cáncer.
Industria: El compuesto se utiliza en el desarrollo de nuevos fármacos y estrategias terapéuticas
Mecanismo De Acción
El clorhidrato de LY 294002 ejerce sus efectos inhibiendo la actividad de las quinasas de fosfoinositido 3 (PI3K). Esta inhibición interrumpe la vía de señalización PI3K/AKT, lo que lleva a alteraciones en los procesos celulares como el crecimiento, la supervivencia y el metabolismo. El compuesto también afecta a otros objetivos moleculares, incluyendo el factor nuclear kappa B (NF-κB) y la proteína autophagosomal LC3 .
Análisis Bioquímico
Biochemical Properties
LY-294,002 hydrochloride elicits higher inhibition on the enzyme phosphoinositide 3-kinase (PI3K) . It also inhibits other kinases including CK2, mTOR, PLK1, PIM1, and PIM3 . The compound interacts with these enzymes and proteins, leading to a decrease in their activity and subsequent biochemical reactions .
Cellular Effects
LY-294,002 hydrochloride has been shown to inhibit nuclear factor kappa B signaling in macrophages . It also elevates the expression of autophagosomal protein LC3 and promotes apoptosis in gastric and nasopharyngeal cancer cells . These effects influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of LY-294,002 hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, inhibiting the activity of PI3K and other kinases, which leads to changes in cellular signaling and gene expression .
Temporal Effects in Laboratory Settings
The effects of LY-294,002 hydrochloride change over time in laboratory settings
Dosage Effects in Animal Models
The effects of LY-294,002 hydrochloride vary with different dosages in animal models
Metabolic Pathways
LY-294,002 hydrochloride is involved in the PI3K/AKT signaling pathway . It interacts with enzymes in this pathway, leading to changes in metabolic flux or metabolite levels .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El clorhidrato de LY 294002 se sintetiza a través de una serie de reacciones químicas que comienzan con la quercetinaLas condiciones de reacción suelen incluir el uso de disolventes orgánicos y catalizadores para facilitar la formación del producto deseado .
Métodos de producción industrial
La producción industrial del clorhidrato de LY 294002 sigue rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para obtener mayores rendimientos y pureza, a menudo involucrando técnicas de purificación avanzadas como la cromatografía líquida de alto rendimiento (HPLC) para garantizar que el compuesto cumpla con los estándares requeridos .
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de LY 294002 experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el compuesto.
Sustitución: El grupo morfolina se puede sustituir por otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios disolventes orgánicos. Las condiciones de reacción suelen implicar temperaturas controladas y niveles de pH para lograr las transformaciones deseadas .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden producir una variedad de compuestos funcionalizados .
Comparación Con Compuestos Similares
Compuestos similares
Singularidad
El clorhidrato de LY 294002 es único debido a su inhibición reversible de las PI3K y su capacidad para modular múltiples vías de señalización. Esto lo convierte en una valiosa herramienta de investigación para comprender los complejos mecanismos celulares y desarrollar nuevos enfoques terapéuticos .
Propiedades
IUPAC Name |
2-morpholin-4-yl-8-phenylchromen-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3.ClH/c21-17-13-18(20-9-11-22-12-10-20)23-19-15(7-4-8-16(17)19)14-5-2-1-3-6-14;/h1-8,13H,9-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZQSRICUOWBLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474691 | |
| Record name | 2-Morpholin-4-yl-8-phenylchromen-4-one;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934389-88-5 | |
| Record name | 2-Morpholin-4-yl-8-phenylchromen-4-one;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


